Physicochemical Differentiation: 2-(3,4-Dimethylphenyl)-1,3-thiazolidine vs. 2-(2,4-Dimethylphenyl)-1,3-thiazolidine (CAS 67189-29-1)
A direct comparison of the predicted physicochemical properties of 2-(3,4-dimethylphenyl)-1,3-thiazolidine and its positional isomer, 2-(2,4-dimethylphenyl)-1,3-thiazolidine, reveals a quantifiable difference in predicted lipophilicity (cLogP), a critical parameter influencing membrane permeability and in vivo distribution [1]. This difference is driven by the unique spatial arrangement of the methyl groups on the phenyl ring, which alters the molecule's overall polarity and interaction with solvents.
| Evidence Dimension | Predicted Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.11 (estimated via in silico prediction models) |
| Comparator Or Baseline | 2-(2,4-dimethylphenyl)-1,3-thiazolidine, cLogP ≈ 2.97 (estimated via in silico prediction models) |
| Quantified Difference | Δ cLogP ≈ +0.14 |
| Conditions | Computational prediction; comparison of isomeric structures using standard molecular property calculation algorithms [1]. |
Why This Matters
A difference of 0.14 log units in predicted lipophilicity can be statistically significant in early-stage drug discovery, as it directly correlates to a measurable change in permeability and absorption, potentially influencing the selection of a lead compound over its close isomer.
- [1] PubChem. 2-(2,4-Dimethylphenyl)-1,3-thiazolidine (Compound Summary) & ChemSrc. 2-(3,4-Dimethylphenyl)-1,3-thiazolidine (CAS No. 921611-34-9). Computational data compared. View Source
